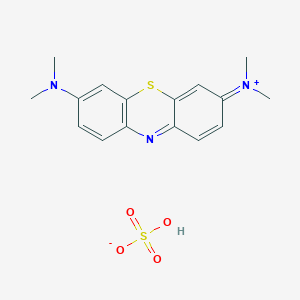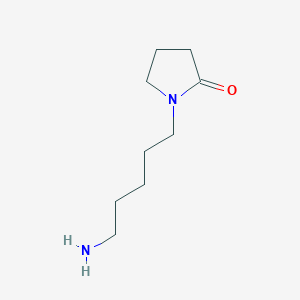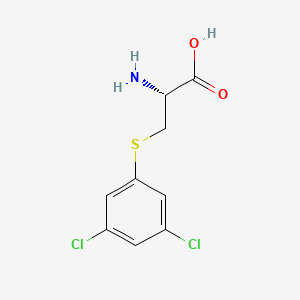![molecular formula C18H15F3O4 B14347705 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid CAS No. 93358-55-5](/img/structure/B14347705.png)
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is an organic compound known for its unique chemical structure and properties. It belongs to the class of aryloxyphenoxypropionic acids, which are commonly used as herbicides. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 3-bromophenol to form a biphenyl ether intermediate. This intermediate is then subjected to further reactions, such as the addition of pent-2-enoic acid, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted ketones, alcohols, and halides. These derivatives have distinct chemical and physical properties that make them useful in different applications .
Aplicaciones Científicas De Investigación
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In herbicidal applications, the compound inhibits the synthesis of fatty acids in plants, leading to their death. The trifluoromethyl groups enhance the compound’s ability to penetrate plant cells and disrupt metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features contribute to its high reactivity, stability, and effectiveness as a herbicide .
Propiedades
Número CAS |
93358-55-5 |
|---|---|
Fórmula molecular |
C18H15F3O4 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
4-[3-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-12(5-10-17(22)23)24-15-3-2-4-16(11-15)25-14-8-6-13(7-9-14)18(19,20)21/h2-12H,1H3,(H,22,23) |
Clave InChI |
ZDSZFDBPRXGMJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC(=O)O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)


![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)

![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)


![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
